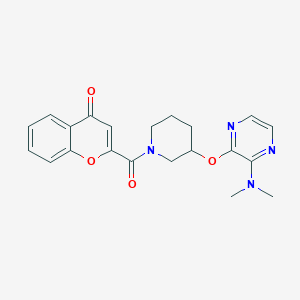
2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure
準備方法
The synthesis of 2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the chromenone core, followed by the introduction of the piperidine and pyrazine moieties. Common synthetic routes include:
Cyclization Reactions: Formation of the chromenone core through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the piperidine moiety via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the pyrazine ring using coupling reactions such as Suzuki-Miyaura coupling.
化学反応の分析
2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the piperidine moiety can yield alcohol derivatives.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
科学的研究の応用
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The chromenone core makes it a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential as a drug candidate.
作用機序
The mechanism of action of 2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
類似化合物との比較
Similar compounds include other chromenone derivatives and piperidine-containing molecules. Compared to these, 2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is unique due to its combination of a chromenone core with a piperidine and pyrazine moiety, which may confer distinct biological and chemical properties .
生物活性
The compound 2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a chromenone core linked to a piperidine moiety and a dimethylamino-substituted pyrazine. Its structure suggests potential interactions with various biological targets, particularly kinases involved in cancer progression.
Research indicates that compounds similar to this one often interact with protein kinases, specifically CHK1 (Checkpoint Kinase 1). CHK1 plays a crucial role in DNA damage response and cell cycle regulation. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapeutics.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- CHK1 Inhibition Studies :
- Cytotoxicity Assays :
- Antimicrobial Activity :
- Antifungal Efficacy :
特性
IUPAC Name |
2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-24(2)19-20(23-10-9-22-19)28-14-6-5-11-25(13-14)21(27)18-12-16(26)15-7-3-4-8-17(15)29-18/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXVHKBNGKNOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














